5-chloro-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}thiophene-2-carboxamide
Overview
Description
5-chloro-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of thiophene carboxamides It is characterized by the presence of a thiophene ring substituted with a carboxamide group, a phenyl ring with a sulfamoyl group, and a chloro substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Carboxamide Group: The carboxamide group is introduced via the reaction of the thiophene derivative with an amine in the presence of coupling agents such as carbodiimides.
Sulfamoylation: The phenyl ring is sulfamoylated using sulfonyl chlorides in the presence of a base like pyridine.
Chlorination: The final step involves the chlorination of the thiophene ring using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The chloro substituent can be replaced by nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Corresponding substituted derivatives.
Scientific Research Applications
5-chloro-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}thiophene-2-carboxamide has been explored for various scientific research applications:
Medicinal Chemistry: It has potential as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological pathways and mechanisms due to its ability to interact with specific biomolecules.
Mechanism of Action
The mechanism of action of 5-chloro-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}thiophene-2-carboxamide involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the thiophene ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target enzyme or receptor, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
5-chloro-N-phenylthiophene-2-carboxamide: Lacks the sulfamoyl group, which may affect its binding affinity and specificity.
N-{4-[(2-phenylethyl)sulfamoyl]phenyl}thiophene-2-carboxamide: Lacks the chloro substituent, which may influence its electronic properties and reactivity.
Uniqueness
5-chloro-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}thiophene-2-carboxamide is unique due to the presence of both the chloro and sulfamoyl groups, which confer specific electronic and steric properties. These features can enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-chloro-N-[4-(2-phenylethylsulfamoyl)phenyl]thiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3S2/c20-18-11-10-17(26-18)19(23)22-15-6-8-16(9-7-15)27(24,25)21-13-12-14-4-2-1-3-5-14/h1-11,21H,12-13H2,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHELWSLFAHXQIK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(S3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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